molecular formula C12H12F3NO4 B13176080 2-(5-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide

2-(5-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B13176080
M. Wt: 291.22 g/mol
InChI Key: SSROPEVEBLVPPY-UHFFFAOYSA-N
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Description

2-(5-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-formyl-2-methoxyphenol and 2,2,2-trifluoroethylamine.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.

Major Products

    Oxidation: 2-(5-carboxy-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide.

    Reduction: 2-(5-hydroxymethyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology studies.

    Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide would depend on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or other biomolecules.

    Pathways Involved: The compound could modulate biochemical pathways, leading to desired therapeutic effects or other outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(5-formyl-2-methoxyphenoxy)acetamide: Lacks the trifluoroethyl group.

    2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide: Contains a methyl group instead of the trifluoroethyl group.

Uniqueness

2-(5-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the trifluoroethyl group, which can impart distinct chemical and biological properties, such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C12H12F3NO4

Molecular Weight

291.22 g/mol

IUPAC Name

2-(5-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C12H12F3NO4/c1-19-9-3-2-8(5-17)4-10(9)20-6-11(18)16-7-12(13,14)15/h2-5H,6-7H2,1H3,(H,16,18)

InChI Key

SSROPEVEBLVPPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC(=O)NCC(F)(F)F

Origin of Product

United States

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